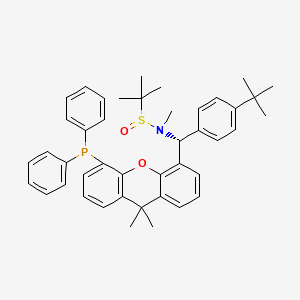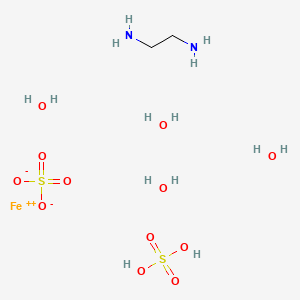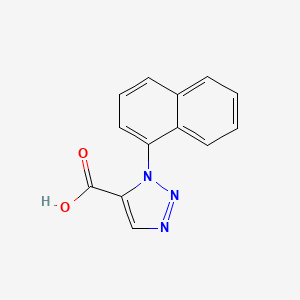
1-(Naphthalen-1-yl)-1H-1,2,3-triazole-5-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Naphthalen-1-yl)-1H-1,2,3-triazole-5-carboxylic acid is an organic compound that features a naphthalene ring fused to a triazole ring with a carboxylic acid functional group
Vorbereitungsmethoden
The synthesis of 1-(Naphthalen-1-yl)-1H-1,2,3-triazole-5-carboxylic acid typically involves the following steps:
Cycloaddition Reaction: The formation of the triazole ring is often achieved through a cycloaddition reaction between an azide and an alkyne
Naphthalene Derivative Introduction: The naphthalene moiety can be introduced through various coupling reactions, such as Suzuki or Sonogashira coupling, where a naphthalene derivative is coupled with a suitable halide or boronic acid.
Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, often involving the use of carbon dioxide under high pressure and temperature conditions.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Analyse Chemischer Reaktionen
1-(Naphthalen-1-yl)-1H-1,2,3-triazole-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the triazole ring or the carboxylic acid group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the triazole ring or the naphthalene ring is substituted with various nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium or copper salts, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-(Naphthalen-1-yl)-1H-1,2,3-triazole-5-carboxylic acid has a wide range of scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.
Materials Science: It is used in the development of novel materials, including polymers and nanomaterials, due to its unique structural properties.
Organic Synthesis: The compound serves as a building block in the synthesis of more complex organic molecules, facilitating the development of new synthetic methodologies.
Biological Studies: It is investigated for its biological activities, including antimicrobial, antifungal, and anticancer properties.
Wirkmechanismus
The mechanism of action of 1-(Naphthalen-1-yl)-1H-1,2,3-triazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist.
Vergleich Mit ähnlichen Verbindungen
1-(Naphthalen-1-yl)-1H-1,2,3-triazole-5-carboxylic acid can be compared with other similar compounds, such as:
1-(Naphthalen-1-yl)-1H-1,2,3-triazole: Lacks the carboxylic acid group, which may affect its solubility and reactivity.
1-(Naphthalen-1-yl)-1H-1,2,4-triazole-3-carboxylic acid: Features a different triazole ring structure, leading to variations in chemical and biological properties.
Naphthalene-1-carboxylic acid: Lacks the triazole ring, resulting in different reactivity and applications.
Eigenschaften
Molekularformel |
C13H9N3O2 |
|---|---|
Molekulargewicht |
239.23 g/mol |
IUPAC-Name |
3-naphthalen-1-yltriazole-4-carboxylic acid |
InChI |
InChI=1S/C13H9N3O2/c17-13(18)12-8-14-15-16(12)11-7-3-5-9-4-1-2-6-10(9)11/h1-8H,(H,17,18) |
InChI-Schlüssel |
HXDYOQZXDHBZEN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=CC=C2N3C(=CN=N3)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


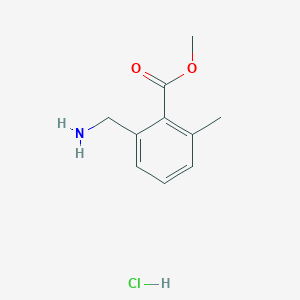
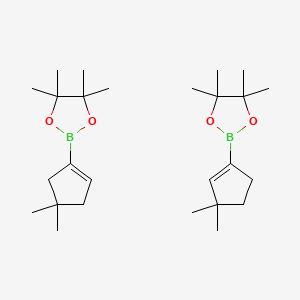
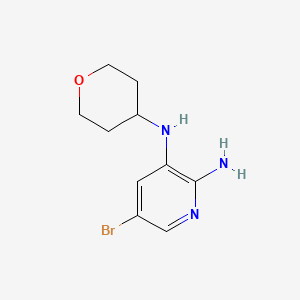
![4-(1-Benzothiophen-3-ylmethyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B13658961.png)
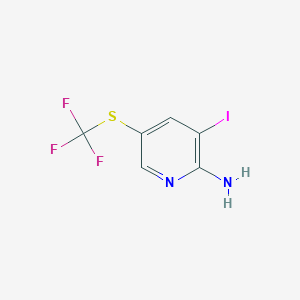
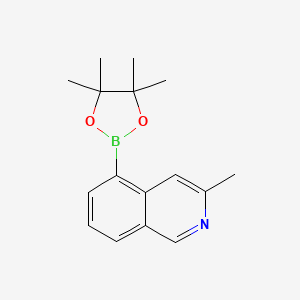
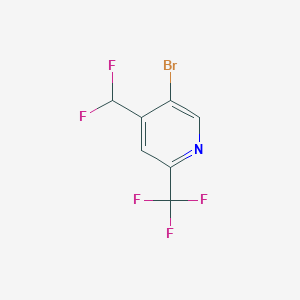
![1-(Benzo[d]isothiazol-6-yl)ethanone](/img/structure/B13658977.png)
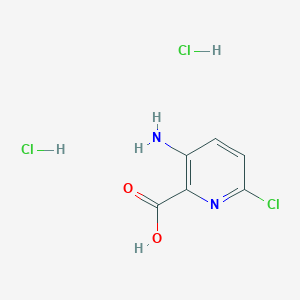
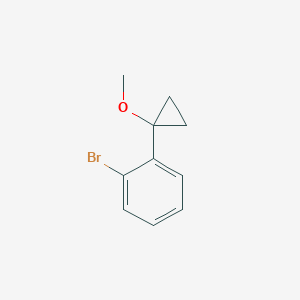
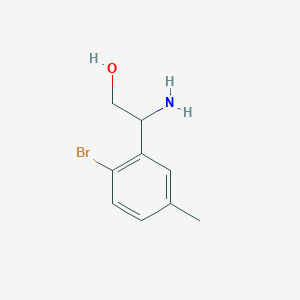
![5-chloro-4-methyl-1,3-dihydro-2H-benzo[d]imidazol-2-one](/img/structure/B13658991.png)
